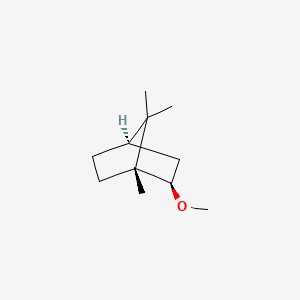
(+/-)-Isobornyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Isobornyl methyl ether is an organic compound belonging to the class of ethers. It is derived from isoborneol, a bicyclic monoterpene, and methanol. This compound is known for its pleasant odor and is used in various applications, including as a fragrance ingredient and in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(+/-)-Isobornyl methyl ether can be synthesized through the reaction of isoborneol with methanol in the presence of an acid catalyst. The typical reaction conditions involve heating the mixture to facilitate the etherification process. The reaction can be represented as follows:
Isoborneol+MethanolAcid Catalyst(+/-)-Isobornyl methyl ether+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous processes where isoborneol and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to the desired temperature to achieve optimal conversion rates. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-Isobornyl methyl ether undergoes several types of chemical reactions, including:
Oxidation: The ether can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ether back to isoborneol or other reduced forms.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Products may include isoborneol derivatives or carboxylic acids.
Reduction: The primary product is isoborneol.
Substitution: Depending on the substituent introduced, various functionalized ethers can be formed.
Wissenschaftliche Forschungsanwendungen
(+/-)-Isobornyl methyl ether has a wide range of applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance industry due to its pleasant odor and stability.
Wirkmechanismus
The mechanism by which (+/-)-Isobornyl methyl ether exerts its effects involves interactions with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoborneol: The precursor to (+/-)-Isobornyl methyl ether, sharing a similar bicyclic structure.
Bornyl acetate: Another ether derived from borneol, used in fragrances and flavorings.
Terpineol: A monoterpene alcohol with similar applications in fragrances and organic synthesis.
Uniqueness
This compound is unique due to its specific structure and properties, which confer distinct reactivity and applications compared to other similar compounds. Its pleasant odor and stability make it particularly valuable in the fragrance industry, while its reactivity allows for diverse applications in organic synthesis and research.
Eigenschaften
CAS-Nummer |
5331-32-8 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
(1S,4R)-2-methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H20O/c1-10(2)8-5-6-11(10,3)9(7-8)12-4/h8-9H,5-7H2,1-4H3/t8-,9?,11-/m1/s1 |
InChI-Schlüssel |
ZRHVOKYSOWTPIG-RFSSFMFUSA-N |
SMILES |
CC1(C2CCC1(C(C2)OC)C)C |
Isomerische SMILES |
C[C@]12CC[C@@H](C1(C)C)CC2OC |
Kanonische SMILES |
CC1(C2CCC1(C(C2)OC)C)C |
Key on ui other cas no. |
5331-32-8 |
Piktogramme |
Flammable |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















